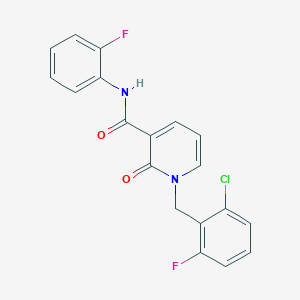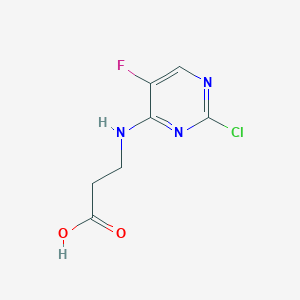
N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring with a chlorine atom and a fluorine atom attached at the 2nd and 5th positions respectively. This pyrimidine ring is further connected to a beta-alanine group.Chemical Reactions Analysis
As a halogenated pyrimidine, this compound might undergo various chemical reactions. For example, it could participate in nucleophilic substitution reactions where the chlorine or fluorine is replaced by a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a halogenated pyrimidine, it would likely be relatively stable and might have good solubility in polar solvents .Scientific Research Applications
- Anticancer Agents : Researchers explore derivatives of 2-Chloro-5-fluoropyrimidine for their potential as anticancer agents. These compounds may inhibit specific kinases or receptors involved in cancer progression .
- EGFR Kinase Inhibitors : The compound’s structural motifs contribute to the design of EGFR (epidermal growth factor receptor) kinase inhibitors. These inhibitors are crucial in treating non-small cell lung cancer (NSCLC) patients with drug-resistance mutations, including the gatekeeper T790M mutation .
- Building Block for Pyrimidine Derivatives : 2-Chloro-5-fluoropyrimidine serves as a starting material for synthesizing various pyrimidine derivatives. For example:
- P2X7 Receptor Antagonists : Researchers use intermediates like 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid to develop benzamide scaffolds. These scaffolds act as potent antagonists against P2X7 receptors .
- 2-Chloro-5-fluoropyrimidine is classified as hazardous due to its toxicity and corrosive properties. Safety precautions include proper handling, protective gear, and storage considerations .
Medicinal Chemistry and Drug Development
Organic Synthesis
Chemical Biology and Receptor Studies
Safety Considerations
Mechanism of Action
Target of Action
The primary target of “N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine” is currently unknown. This compound is a derivative of 2-chloro-5-fluoropyrimidine, which is used as a starting material for the preparation of various compounds
Mode of Action
It’s parent compound, 2-chloro-5-fluoropyrimidine, can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of k2co3 . This suggests that “N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine” might interact with its targets in a similar manner.
Biochemical Pathways
2-chloro-5-fluoropyrimidine, a related compound, is used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors . This suggests that “N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine” might affect similar pathways.
Result of Action
2-chloro-5-fluoropyrimidine is used in the synthesis of a potent inhibitor of the jak2 kinase . This suggests that “N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine” might have similar effects.
properties
IUPAC Name |
3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN3O2/c8-7-11-3-4(9)6(12-7)10-2-1-5(13)14/h3H,1-2H2,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEXTIOQQLHLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)NCCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

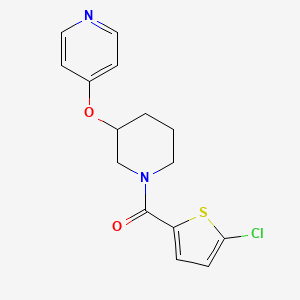
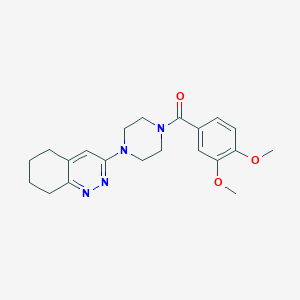
![4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2478872.png)
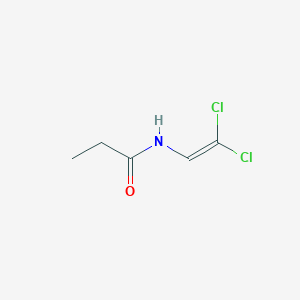
![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2478878.png)
![N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2478880.png)
![2-(2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B2478882.png)


![8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2478886.png)
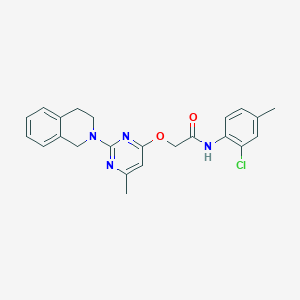
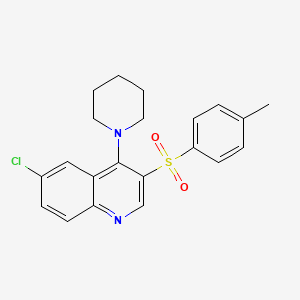
![(E)-2-(sec-butylamino)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2478892.png)
